molecular formula C19H10BrClF3N3S B2468408 (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile CAS No. 477299-01-7

(Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile

Cat. No. B2468408
CAS RN: 477299-01-7
M. Wt: 484.72
InChI Key: SKGGQZBCUVBPCE-XFXZXTDPSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and an acrylonitrile group . It also contains bromophenyl, chlorophenyl, and trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several functional groups and rings. It would likely be confirmed by spectroanalytical data such as NMR and IR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its functional groups and rings. These properties would be confirmed by physicochemical and spectroanalytical data .

Scientific Research Applications

Synthesis and Transformation of Derivatives

The compound, being structurally related to thiazoles, is significant in the synthesis and transformation of derivatives. The research highlighted the synthesis methods and chemical properties of 4-phosphorylated 1,3-azoles, including thiazoles. These derivatives are characterized by various biological activities such as insectoacaricidal, anti-blastic, sugar-lowering, antihypertensive, and neurodegenerative properties (Abdurakhmanova et al., 2018).

Organic Optoelectronics

Research has been conducted on the structural design and synthesis of materials based on the compound's related structures, focusing on their application in organic light-emitting diodes (OLEDs). The development of BODIPY-based materials, which are structurally related to the compound , demonstrates the compound's potential in the field of organic optoelectronics (Squeo & Pasini, 2020).

Heterocyclic Compound Synthesis

The compound is closely related to molecules used as building blocks in the synthesis of heterocyclic compounds. For example, derivatives of dicyanomethylene-3-methyl-l-phenyl-2-pyrazoline-5-one, structurally similar to the compound , are valuable in synthesizing various classes of heterocyclic compounds and dyes, indicating the potential of (Z)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chloro-2-(trifluoromethyl)phenyl)amino)acrylonitrile in similar applications (Gomaa & Ali, 2020).

Mechanism of Action

While the mechanism of action for this specific compound is not available, similar compounds have shown promising antimicrobial and anticancer activities . These compounds could potentially be used as lead compounds for rational drug designing .

Future Directions

Future research could involve synthesizing this compound and studying its potential pharmacological activities. This could include in vitro antimicrobial and anticancer activity assays, as well as molecular docking studies .

properties

IUPAC Name

(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[4-chloro-2-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10BrClF3N3S/c20-13-3-1-11(2-4-13)17-10-28-18(27-17)12(8-25)9-26-16-6-5-14(21)7-15(16)19(22,23)24/h1-7,9-10,26H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGGQZBCUVBPCE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)Cl)C(F)(F)F)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)Cl)C(F)(F)F)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10BrClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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